rac Zearalenone-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

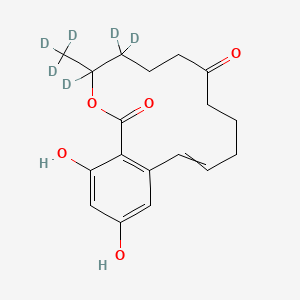

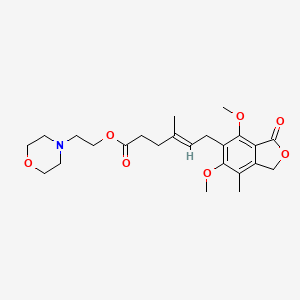

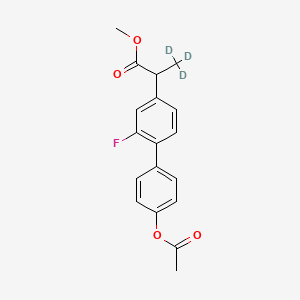

“rac Zearalenone-d6” is an estrogenic mycotoxin produced by Fusarium fungi, commonly found in grains . It belongs to a group of compounds known as resorcylic acid lactones .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H16D6O5 . It’s a deuterium-labeled version of zearalenone .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 324.4 g/mol . It’s a weakly polar compound in the form of white crystals . Although it is insoluble in water, it dissolves well in various alkaline solutions such as benzene, acetonitrile, acetone, or alcohols .Applications De Recherche Scientifique

Zearalenone (ZEA) exposure negatively impacts the reproductive function in mammals, acting as an environmental estrogen. It inhibits the meiotic progression of female germ cells, increases DNA double-strand breaks, and affects primordial follicle assembly in mice (Liu et al., 2017).

Radish extract (Raphanus sativus) has been shown to protect against oxidative stress induced by ZEA in Balb/c mice. The study found that radish extract improved the antioxidant status and protected liver and kidney histology from ZEA toxicity (Salah-Abbès et al., 2008).

Another study on ZEA-induced immunotoxicity in mice revealed that Tunisian radish extract could mitigate immune system disorders caused by ZEA exposure, indicating its protective role against ZEA's immunological impacts (Salah-Abbès et al., 2008).

Zearalenone's role in biosynthetic pathways was investigated, focusing on its macrocyclizing thioesterase enzymes. This study contributes to the understanding of the evolution and biochemical properties of ZEA and related compounds (Heberlig et al., 2014).

Zearalenone has been shown to influence cell cycle progression in estrogen receptor–positive human breast carcinoma cells, suggesting a potential role in breast cancer tumorigenesis. This highlights the need for further investigation into ZEA's impact on cancer development (Ahamed et al., 2001).

ZEA exposure impairs genomic stability in porcine follicular granulosa cells, inhibiting cell growth and inducing apoptosis. This study provides insights into the genotoxic effects of ZEA on ovarian somatic cells (Liu et al., 2018).

Mécanisme D'action

Target of Action

Rac Zearalenone-d6, also known as 4,5,5-Trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione, is a deuterated compound of Zearalenone . The primary target of Zearalenone and its derivatives is the estrogen receptor . It exhibits distinct estrogenic and anabolic properties in several animal species .

Mode of Action

Zearalenone and its derivatives, including this compound, act as agonists to the estrogen receptor . This means they bind to the receptor and activate it, mimicking the action of the body’s natural estrogens .

Biochemical Pathways

Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .

Pharmacokinetics

It’s known that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can improve the metabolic stability of a compound, potentially enhancing its bioavailability .

Result of Action

The activation of the estrogen receptor by Zearalenone and its derivatives can lead to various physiological effects, particularly on the reproductive system . It can cause precocious development of mammae and other estrogenic effects in young gilts .

Action Environment

The action of this compound, like other mycotoxins, can be influenced by various environmental factors. It’s known that Zearalenone is heat stable and can withstand during storage, milling, cooking, and other processing steps .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that Zearalenone, the non-deuterated form of this compound, can be transformed into non-estrogenic compounds by two novel recombinant lactonases from the genus Gliocladium . These enzymes, ZHDR52 and ZHDP83, can degrade Zearalenone and its toxic derivatives, α/β-zearalanol and α/β-zearalenol .

Cellular Effects

Zearalenone, its non-deuterated counterpart, is known to have estrogenic activity in various animals, including pigs, cattle, and sheep . This suggests that “rac Zearalenone-d6” may also interact with estrogen receptors and influence cellular processes related to estrogen signaling.

Molecular Mechanism

The non-deuterated form, Zearalenone, is known to bind to estrogen receptors, exerting its effects through this interaction . It is plausible that “this compound” may have a similar mechanism of action.

Dosage Effects in Animal Models

The effects of different dosages of “this compound” in animal models are not currently known. Zearalenone, its non-deuterated counterpart, is known to have estrogenic activity in various animals, suggesting that dosage effects could be similar .

Metabolic Pathways

Zearalenone, the non-deuterated form of this compound, can be degraded by the enzymes ZHDR52 and ZHDP83 .

Propriétés

IUPAC Name |

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/i1D3,6D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-ZJAMSSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)